2-Propyn-1-ol, 3-(triethylgermyl)-
Description
2-Propyn-1-ol, 3-(triethylgermyl)-, is a propargyl alcohol derivative where the hydrogen atom at the 3-position of the alkyne is replaced by a triethylgermyl (-Ge(C₂H₅)₃) group. Propargyl alcohol (2-Propyn-1-ol) is a bifunctional molecule containing both a hydroxyl (-OH) and a carbon-carbon triple bond, enabling diverse reactivity in organic synthesis . The triethylgermyl substituent introduces steric bulk and unique electronic properties due to germanium’s metallic character, which may influence the compound’s reactivity, stability, and applications in catalysis or materials science.
Properties
CAS No. |
63247-73-4 |
|---|---|
Molecular Formula |
C9H18GeO |
Molecular Weight |
214.87 g/mol |
IUPAC Name |
3-triethylgermylprop-2-yn-1-ol |
InChI |
InChI=1S/C9H18GeO/c1-4-10(5-2,6-3)8-7-9-11/h11H,4-6,9H2,1-3H3 |
InChI Key |
FLSTWMYMSDKWQW-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C#CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-ol, 3-(triethylgermyl)- can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with triethylgermanium chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of the alcohol group, allowing it to react with the germanium chloride to form the desired product.
Industrial Production Methods
While specific industrial production methods for 2-Propyn-1-ol, 3-(triethylgermyl)- are not well-documented, the general principles of organogermanium compound synthesis can be applied. Industrial production would likely involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis, with additional steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propyn-1-ol, 3-(triethylgermyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted propargyl derivatives.
Scientific Research Applications
2-Propyn-1-ol, 3-(triethylgermyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Propyn-1-ol, 3-(triethylgermyl)- involves its interaction with various molecular targets and pathways. The presence of the propargyl group allows it to participate in reactions that modify biological molecules, potentially leading to changes in cellular processes. The triethylgermyl group may also contribute to its activity by enhancing its stability and facilitating its interaction with specific targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Molecular and Structural Features
The table below compares key structural parameters of 3-substituted propargyl alcohol derivatives:
*Calculated based on atomic weights.
Key Observations:
- Electronic Effects : Germanium’s lower electronegativity compared to silicon may reduce electron-withdrawing effects, altering the acidity of the propargyl alcohol’s hydroxyl group .
- Aromatic vs. Organometallic Substituents: Aryl groups (e.g., phenoxyphenyl) introduce π-conjugation, while trifluoromethylphenyl enhances polarity and stability .
Reactivity Trends:
- Cycloadditions: Aryl-substituted derivatives (e.g., 3-(4-phenoxyphenyl)-) participate in Diels-Alder reactions due to triple bond activation by electron-donating groups .
- Polymerization : Propargyl alcohol itself is a precursor for conductive polymers; triethylgermyl substitution could modify polymer electronic properties .
Physicochemical Properties
*From esters of propargyl alcohol (e.g., propionate) .
Notes:
- Surface Tension: Organometallic derivatives (e.g., trimethylsilyl) reduce surface tension compared to aromatic analogs .
- Toxicity : Fluorinated or sulfonated derivatives show higher acute toxicity, suggesting triethylgermyl derivatives may require similar precautions .
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